molecular formula C27H24N4O3S2 B2720885 2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1115408-57-5

2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2720885
CAS No.: 1115408-57-5
M. Wt: 516.63
InChI Key: KPNWDGOVIWJLIX-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzo[c]pyrimido[4,5-e][1,2]thiazin core modified with a 4-methylbenzyl substituent at position 6, a 5,5-dioxido moiety, and a thioacetamide group linked to a p-tolyl aromatic ring.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S2/c1-18-7-11-20(12-8-18)16-31-23-6-4-3-5-22(23)26-24(36(31,33)34)15-28-27(30-26)35-17-25(32)29-21-13-9-19(2)10-14-21/h3-15H,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNWDGOVIWJLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps. The starting materials often include 4-methylbenzyl chloride and 2-aminothiophenol, which undergo a series of reactions to form the pyrimido[5,4-c][2,1]benzothiazin core. The final step involves the acylation of the intermediate compound with 4-methylphenylacetyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research has indicated that derivatives of similar thiazine and pyrimidine compounds demonstrate significant antimicrobial effects. For instance, studies have shown that certain derivatives exhibit Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol/L against various bacterial strains, indicating potent antimicrobial properties .

Anticancer Potential

The thiazine-pyrimidine nucleus has been linked to anticancer activity. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of electron-withdrawing groups in the structure may enhance these anticancer effects by increasing the compound's reactivity with cellular targets.

Synthesis and Derivative Studies

The synthesis of this compound involves multi-step procedures that include the generation of thiazine derivatives through alkylation reactions and subsequent functionalization. Such synthetic pathways are crucial for exploring structure-activity relationships (SAR) to optimize biological activity.

Case Studies

  • Antimicrobial Evaluation : A study on related thiazolo[3,2-b]-1,2,4-triazine derivatives demonstrated broad-spectrum antibacterial activity compared to standard antibiotics like Ciprofloxacin. The study highlighted the importance of specific functional groups in enhancing efficacy against resistant bacterial strains .
  • Anticancer Research : Another investigation into thiazine derivatives revealed their potential as anticancer agents, with several compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines .

Mechanism of Action

The mechanism of action of 2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogous molecules (11a, 11b, and 12) from , focusing on structural features, spectral data, and synthetic yields.

Table 1: Structural and Spectroscopic Comparison

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IR (CN stretch, cm⁻¹) Yield (%)
Target Compound Benzo[c]pyrimidothiazine 4-Methylbenzyl, p-tolyl thioacetamide Not provided Not reported Not reported Not reported Not reported
Compound 11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran C₂₀H₁₀N₄O₃S 386 243–246 2,219 68
Compound 11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran C₂₂H₁₇N₃O₃S 403 213–215 2,209 68
Compound 12 Pyrimido[2,1-b]quinazoline 5-Methylfuran, anthranilic acid-derived C₁₇H₁₀N₄O₃ 318 268–269 2,220 57

Key Observations:

Structural Complexity : The target compound’s benzo[c]pyrimidothiazine core is more rigid and fused compared to the thiazolo-pyrimidine or pyrimido-quinazoline systems in 11a–12. This rigidity may enhance binding specificity but reduce synthetic accessibility.

Substituent Effects: The 4-methylbenzyl group in the target compound could improve lipophilicity and membrane permeability compared to the trimethylbenzylidene (11a) or cyanobenzylidene (11b) groups. The p-tolyl thioacetamide moiety may enhance hydrogen-bonding interactions relative to the furan or quinazoline groups in 11a–12.

Synthetic Yields : The target compound’s yield is unreported, but 11a–12 show moderate yields (57–68%), suggesting that similar multi-step syntheses for the target molecule would require optimization.

Spectral Data :

  • The CN stretch in 11a–12 (2,209–2,220 cm⁻¹) aligns with typical nitrile vibrations, implying that the target compound’s nitrile (if present) would exhibit comparable IR features.
  • The absence of reported $^{13}\text{C NMR}$ or MS data for the target compound limits deeper functional group analysis.

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s 5,5-dioxido group and fused heterocycles likely necessitate stringent reaction conditions (e.g., anhydrous solvents, controlled temperatures), as seen in the synthesis of 11a–12 using acetic anhydride/sodium acetate .
  • Contradictions : references a related compound with an m-tolyl group instead of p-tolyl, highlighting the critical role of substituent positioning in modulating activity. However, the inaccessible PubChem data preclude direct comparison.

Biological Activity

The compound 2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.

Structural Overview

The compound consists of several functional groups that contribute to its biological activity. The core structure includes a benzo[c]pyrimido[4,5-e][1,2]thiazin moiety, which is known for various pharmacological properties. The presence of the 4-methylbenzyl and p-tolyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound generally involves multi-step reactions that start with the formation of the benzo[c]pyrimido[4,5-e][1,2]thiazin core. Various synthetic routes have been explored, including cyclization reactions and modifications to introduce the thio and acetamide groups.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzothiazine have shown effectiveness against various bacterial strains and fungi . The specific activity of 2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide against pathogens remains to be fully characterized but is anticipated based on structural analogs.

Anticancer Properties

Compounds containing thiazine and pyrimidine rings have been reported to possess anticancer activities. For example, studies on related structures have demonstrated their ability to inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest . The mechanism may involve inhibition of key enzymes or pathways involved in cancer cell survival.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented extensively. Benzothiazine derivatives have shown promise in reducing inflammation through modulation of inflammatory mediators . The specific anti-inflammatory mechanisms for 2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide warrant further investigation but are likely related to its ability to inhibit pro-inflammatory cytokines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes critical for cellular processes. For example, compounds with similar structures have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a role in various signaling pathways .
  • Receptor Interaction : The compound may interact with various receptors involved in disease processes. This interaction could alter signaling pathways that lead to therapeutic effects.

Comparative Analysis

A comparative analysis with related compounds reveals that structural modifications can significantly affect biological activity. For instance:

Compound NameStructure FeaturesBiological Activity
Compound ABenzothiazine coreAntimicrobial
Compound BPyrimidine ringAnticancer
2-((6-(4-methylbenzyl)-...Thiazine + AcetamidePotentially broad spectrum

Q & A

Q. What are the established synthetic routes for this compound, and what optimization strategies are critical for improving yield?

The compound can be synthesized via multi-step reactions involving dihydropyrazolo-benzothiazine 5,5-dioxide and carboxamide side chains. Key steps include condensation of substituted benzyl/phenyl groups with thioacetamide moieties. Optimization involves controlling reaction conditions (e.g., solvent polarity, temperature) and catalyst selection to enhance regioselectivity. Purity is validated through recrystallization and column chromatography .

Q. Which spectroscopic and analytical methods are essential for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm substituent integration and electronic environments (e.g., methylbenzyl protons at δ 2.24–2.37 ppm).
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 386 [M+^+] for related analogs).
  • X-ray crystallography : Resolves stereochemistry and packing motifs (applied in structurally similar compounds) .

Q. How is preliminary biological activity screening conducted for this compound?

Antioxidant activity is assessed via DPPH radical scavenging assays. Dose-response curves (0.1–100 μM) quantify IC50_{50} values. Positive controls (e.g., ascorbic acid) and solvent-blank normalization ensure reliability. Moderate to significant activity (e.g., 40–70% inhibition at 50 μM) is typical for benzothiazine derivatives .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across similar compounds?

Discrepancies in radical scavenging efficacy may arise from substituent electronic effects (e.g., electron-donating groups enhancing activity). Meta-analysis of SAR data and computational modeling (e.g., DFT for HOMO-LUMO energy gaps) clarify structure-function relationships. Cross-validation using multiple assay platforms (e.g., ABTS vs. DPPH) reduces methodological bias .

Q. How can in silico methods guide the design of derivatives with improved pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) predicts binding to antioxidant enzymes like SOD or GPx. ADMET predictors (SwissADME) optimize logP (<5) and solubility (>50 μM). The trifluoromethyl group in analogs improves metabolic stability, a strategy applicable to this compound .

Q. What experimental designs resolve challenges in scaling up synthesis for preclinical studies?

Use flow chemistry to enhance reproducibility and reduce byproducts. Process analytical technology (PAT) monitors intermediate formation in real time. Membrane separation (e.g., nanofiltration) purifies intermediates, achieving >95% purity. Pilot-scale batches (10–100 g) require strict control of exothermic reactions .

Q. How are mechanistic studies tailored to elucidate the compound’s mode of action in oxidative stress pathways?

  • ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify intracellular ROS reduction.
  • Enzyme inhibition assays : Measure NADPH oxidase or xanthine oxidase activity.
  • Gene expression profiling : RNA-seq identifies Nrf2/Keap1 pathway modulation .

Methodological Notes

  • Data validation : Triplicate experiments with ANOVA (p < 0.05) ensure statistical rigor.
  • Instrument calibration : NMR spectrometers are referenced to TMS, and MS systems calibrated with standard peptides.
  • Ethical compliance : Preclinical toxicity studies follow OECD Guidelines (e.g., acute oral toxicity in rodents) .

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